Saccharin N-(2-Acetic Acid Methyl Ester)

Catalog No.
S1483430
CAS No.
6639-62-9
M.F
C10H9NO5S
M. Wt
255.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saccharin N-(2-Acetic Acid Methyl Ester)

CAS Number

6639-62-9

Product Name

Saccharin N-(2-Acetic Acid Methyl Ester)

IUPAC Name

methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

InChI

InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3

InChI Key

YWLDQSMTDJWJCC-UHFFFAOYSA-N

SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Synonyms

Saccharin N-(2-Acetic Acid Methyl Ester); NSC 49216; Piroxicam Impurity D;

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Organic Synthesis and Catalysis

Specific Scientific Field:

    Organic Chemistry: and

Summary of the Application: Experimental Procedures and Methods:
Results and Outcomes:
Quantitative Data:

Crystallography and Polymorphism Studies

Specific Scientific Field:

    Crystallography: and

Summary of the Application: Experimental Procedures and Methods:
Results and Outcomes:
Quantitative Data:

Pharmaceutical Applications

Specific Scientific Field:
Summary of the Application: Experimental Procedures and Methods:
Results and Outcomes:

Saccharin N-(2-Acetic Acid Methyl Ester) is a derivative of saccharin, an artificial sweetener known for its intense sweetness compared to sugar. This compound is characterized by the molecular formula C10H9NO5SC_{10}H_{9}NO_{5}S and has a molecular weight of approximately 255.25 g/mol. It is typically encountered as a white, odorless crystalline powder, making it suitable for various applications in food and pharmaceuticals.

, including:

  • Oxidation: The compound can be oxidized to produce corresponding sulfonic acids.
  • Reduction: The ester group can be reduced to form alcohol derivatives.
  • Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
  • Substitution: Catalysts and specific solvents are often required for efficient substitution reactions.

Research indicates that Saccharin N-(2-Acetic Acid Methyl Ester) exhibits potential biological activities, including:

  • Antimicrobial Properties: Investigated for its effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, warranting further exploration in drug development contexts .

The synthesis of Saccharin N-(2-Acetic Acid Methyl Ester) commonly involves the esterification of saccharin with acetic acid. This reaction is typically conducted under acidic conditions, often utilizing sulfuric acid as a catalyst to facilitate the esterification process. The mixture is heated to promote the formation of the ester bond, yielding the desired product.

In industrial settings, this synthesis is scaled up using high-purity reagents and controlled conditions to ensure consistent product quality. Purification techniques such as distillation or crystallization are employed to isolate the final compound .

Saccharin N-(2-Acetic Acid Methyl Ester finds various applications across different fields:

  • Food Industry: Used as a sugar substitute due to its high sweetness intensity.
  • Pharmaceuticals: Explored for potential therapeutic applications and drug development.
  • Chemical Research: Serves as a catalyst in organic synthesis, facilitating reactions such as the Biginelli reaction and Paal–Knorr pyrrole synthesis .

Studies on Saccharin N-(2-Acetic Acid Methyl Ester) have focused on its interactions within biochemical pathways. It acts as a catalyst for numerous organic transformations, influencing various biochemical processes. The compound's pharmacokinetics can be analyzed using reverse phase high-performance liquid chromatography methods, which provide insights into its behavior in biological systems .

Similar Compounds: Comparison with Other Compounds

Several compounds are similar to Saccharin N-(2-Acetic Acid Methyl Ester in structure or function. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
SaccharinC7H5NO3SOriginal compound known for sweetness
AspartameC14H18N2O5A dipeptide sweetener with different sweetness profile
SucraloseC12H19Cl3O8SChlorinated derivative known for heat stability
Acesulfame PotassiumC4H4KNO4SPotassium salt with high sweetness

Saccharin N-(2-Acetic Acid Methyl Ester) stands out due to its unique ester structure and potential dual role as both a sweetener and a catalyst in organic reactions, distinguishing it from other artificial sweeteners that primarily serve one function .

XLogP3

0.5

UNII

QC3227JB2C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6639-62-9

Wikipedia

Saccharin N-(2-acetic acid methyl ester)

Dates

Last modified: 09-14-2023

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